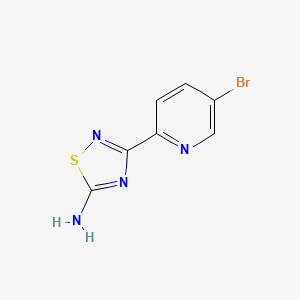
3-(5-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound characterized by its bromopyridine and thiadiazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 5-bromopyridin-2-amine with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with heating to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine position on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives at the bromine position
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a lead compound for new therapeutic agents. Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism by which 3-(5-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
5-Bromopyridine-3-acetonitrile
2-Amino-5-bromopyridine
5-Bromopyridine-3-boronic acid
Uniqueness: 3-(5-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of bromopyridine and thiadiazole groups, which confer distinct chemical and biological properties compared to other similar compounds.
This compound continues to be a subject of interest in various scientific fields, and ongoing research may uncover new applications and insights into its properties and mechanisms.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C7H5BrN4S |
|---|---|
Poids moléculaire |
257.11 g/mol |
Nom IUPAC |
3-(5-bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5BrN4S/c8-4-1-2-5(10-3-4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |
Clé InChI |
GLQVEHRTDLJDTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)C2=NSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


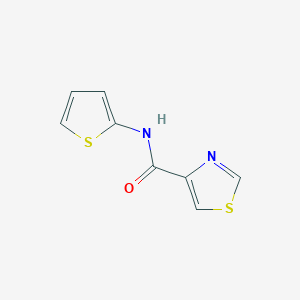
![4-Methoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one](/img/structure/B15357474.png)
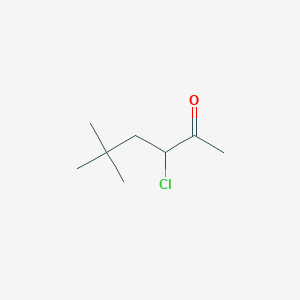
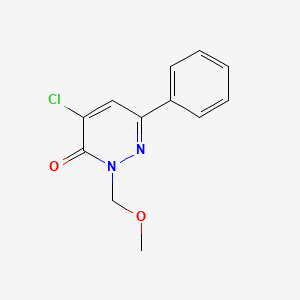

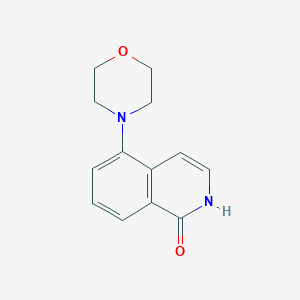
![4-[(4-Fluorooxan-4-yl)methoxy]-3-nitrobenzenesulfonamide](/img/structure/B15357513.png)
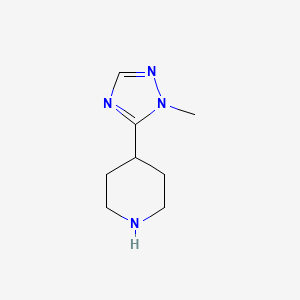
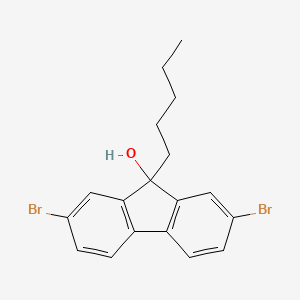
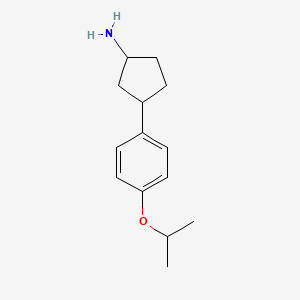
![N-[3-methyl-4-(4-methylsulfanylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B15357540.png)
![Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate](/img/structure/B15357553.png)

![2-(2H-benzotriazol-2-yl)-5-[(1-ethylhexyl)oxy]Phenol](/img/structure/B15357559.png)
